4-p-Tolyl-thiazol-2-ylamine hydrobromide
Übersicht
Beschreibung
4-p-Tolyl-thiazol-2-ylamine hydrobromide is a chemical compound with the molecular formula C10H10N2S·HBr and a molecular weight of 271.18 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-p-Tolyl-thiazol-2-ylamine hydrobromide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminothiazole in the presence of hydrobromic acid. The reaction conditions usually include heating the reactants under reflux for several hours to ensure complete reaction. The product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
4-p-Tolyl-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the bromide ion.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
4-p-Tolyl-thiazol-2-ylamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-p-Tolyl-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-p-Tolyl-thiazol-2-ylamine hydrobromide can be compared with other thiazole derivatives, such as:
- 4-Phenyl-thiazol-2-ylamine hydrobromide
- 4-Methyl-thiazol-2-ylamine hydrobromide
- 4-Ethyl-thiazol-2-ylamine hydrobromide
These compounds share similar chemical structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Biologische Aktivität
4-p-Tolyl-thiazol-2-ylamine hydrobromide is a synthetic compound with notable biological activities, particularly in the fields of antibacterial, antifungal, and potential anticancer research. This article delves into the compound's biological activities, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
- Molecular Formula: C10H10N2S·HBr
- Molecular Weight: 271.18 g/mol
The compound features a thiazole ring, an amine group, and a p-tolyl substituent, which contribute to its diverse biological activities. The hydrobromide form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and research.
Antibacterial and Antifungal Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties. It acts by inhibiting specific enzymes involved in bacterial metabolism, disrupting essential metabolic pathways that lead to bacterial cell death. This makes it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Inhibitory |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. Mechanisms proposed include induction of apoptosis and interference with cellular signaling pathways. Specifically, it has been observed to affect pathways related to cell growth and survival.
Table 2: Anticancer Activity
Cancer Cell Line | Activity | Mechanism |
---|---|---|
HeLa | Cytotoxic | Apoptosis induction |
MCF-7 | Cytotoxic | Cell signaling disruption |
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit these targets, leading to various biological effects:
- Enzyme Inhibition: It inhibits enzymes critical for bacterial survival.
- Cell Signaling Interference: In cancer cells, it disrupts signaling pathways that regulate proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminothiazole under reflux conditions in the presence of hydrobromic acid. This process ensures a high yield and purity of the product.
Synthesis Reaction:
Comparison with Similar Compounds
This compound shares structural similarities with other thiazole derivatives. The following table highlights its comparison with related compounds:
Table 3: Comparison with Similar Compounds
Compound Name | Similarity Index | Biological Activity |
---|---|---|
4-(o-Tolyl)thiazol-2-amine | 0.84 | Antibacterial, antifungal |
4-(4-Chlorophenyl)thiazol-2-amine | 0.84 | Antimicrobial |
5-Methyl-4-phenylthiazol-2-amine | 0.82 | Anticancer potential |
These compounds illustrate the unique structural features of this compound while showcasing its potential advantages in terms of biological activity and applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.BrH/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLGFKXSWZERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.